1-Boc-7-Benzyloxy-3-hydroxymethylindole
Overview
Description
1-Boc-7-Benzyloxy-3-hydroxymethylindole is a chemical compound with the molecular formula C21H23NO4 and a molecular weight of 353.41 g/mol . It is a derivative of indole, a heterocyclic aromatic organic compound. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom, a benzyloxy group at the 7-position, and a hydroxymethyl group at the 3-position of the indole ring .
Preparation Methods
The synthesis of 1-Boc-7-Benzyloxy-3-hydroxymethylindole typically involves multiple steps, starting from commercially available indole derivatives. The general synthetic route includes:
Protection of the Indole Nitrogen: The indole nitrogen is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions at this site.
Introduction of the Benzyloxy Group: The 7-position of the indole ring is functionalized with a benzyloxy group through a substitution reaction.
Hydroxymethylation: The 3-position of the indole ring is hydroxymethylated using formaldehyde and a suitable base.
Industrial production methods may vary, but they generally follow similar steps with optimizations for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and purity.
Chemical Reactions Analysis
1-Boc-7-Benzyloxy-3-hydroxymethylindole undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: The compound can undergo reduction reactions, particularly at the benzyloxy group, using reducing agents like LiAlH4 (lithium aluminum hydride).
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction efficiency. Major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in various applications.
Scientific Research Applications
1-Boc-7-Benzyloxy-3-hydroxymethylindole has diverse applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of indole-based biological pathways and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of drugs targeting neurological and inflammatory diseases.
Mechanism of Action
The mechanism of action of 1-Boc-7-Benzyloxy-3-hydroxymethylindole is primarily related to its ability to interact with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For instance, the hydroxymethyl group can form hydrogen bonds with active site residues, while the benzyloxy group can enhance lipophilicity and membrane permeability .
Comparison with Similar Compounds
1-Boc-7-Benzyloxy-3-hydroxymethylindole can be compared with other indole derivatives, such as:
1-Boc-3-hydroxymethylindole: Lacks the benzyloxy group, resulting in different reactivity and applications.
7-Benzyloxy-3-hydroxymethylindole: Lacks the Boc protecting group, making it more reactive at the nitrogen atom.
1-Boc-7-methoxy-3-hydroxymethylindole: Contains a methoxy group instead of a benzyloxy group, affecting its chemical properties and biological activity.
Properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-7-phenylmethoxyindole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-21(2,3)26-20(24)22-12-16(13-23)17-10-7-11-18(19(17)22)25-14-15-8-5-4-6-9-15/h4-12,23H,13-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMFWWQIBMLWJTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C(=CC=C2)OCC3=CC=CC=C3)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654330 | |
Record name | tert-Butyl 7-(benzyloxy)-3-(hydroxymethyl)-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50654330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
914349-16-9 | |
Record name | tert-Butyl 7-(benzyloxy)-3-(hydroxymethyl)-1H-indole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50654330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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